molecular formula C13H17FN2O2 B5420554 1-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine

1-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine

Cat. No. B5420554
M. Wt: 252.28 g/mol
InChI Key: PLDIRUHRROZNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine, also known as FMeP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. FMeP is a piperidine derivative that is used as a precursor in the synthesis of various bioactive molecules.

Mechanism of Action

The exact mechanism of action of 1-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine is not fully understood, but it is believed to act on various molecular targets, including ion channels and receptors. This compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses, by disrupting their cell membranes. This compound has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

1-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine has several advantages for lab experiments, including its ease of synthesis and its broad spectrum of activity against various microorganisms. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine. One area of interest is the development of this compound-based analogs with improved pharmacological properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various molecular targets.

Synthesis Methods

1-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine can be synthesized through a multistep process, starting with the reaction of 2-fluoro-5-methyl-4-nitrophenol with 2-methylpiperidine in the presence of a base. This reaction results in the formation of the corresponding phenoxide, which is then treated with a strong acid to give the final product, this compound.

Scientific Research Applications

1-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antifungal, and antitumor properties. This compound has also been investigated for its potential use as a precursor in the synthesis of various bioactive molecules, including antipsychotic agents and analgesics.

properties

IUPAC Name

1-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-9-7-13(11(14)8-12(9)16(17)18)15-6-4-3-5-10(15)2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDIRUHRROZNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C(=C2)C)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.